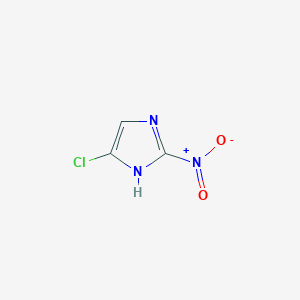
2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex anthracene backbone substituted with butoxyphenyl and pentyl groups, which contribute to its distinct chemical behavior and potential utility in advanced material science and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione typically involves multi-step organic reactions. One common approach includes the Friedel-Crafts acylation of anthracene derivatives followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and organic solvents such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The process would typically be optimized to minimize by-products and maximize efficiency, often involving advanced purification methods like recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the anthracene ring are replaced by other groups under the influence of catalysts like iron(III) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Iron(III) chloride in chlorinated solvents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential interactions with biological macromolecules and its role in photodynamic therapy.
Medicine: Explored for its potential use in drug delivery systems and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of advanced materials for organic electronics and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione involves its ability to interact with light and generate reactive oxygen species. This photochemical property makes it useful in applications like photodynamic therapy, where it can target and destroy cancer cells. The molecular targets often include cellular membranes and DNA, leading to oxidative damage and cell death.
Comparison with Similar Compounds
- 2-(4-Butoxyphenyl)-N-hydroxyacetamide
- 4-Butoxy-N-hydroxybenzeneacetamide
- 2-(4-Butoxybenzyl)-5-nitro-1H-benzimidazole
Uniqueness: 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione stands out due to its anthracene core, which imparts unique photophysical properties. Unlike simpler analogs, this compound’s extended conjugation and specific substituents enhance its stability and reactivity under light exposure, making it particularly valuable in photodynamic applications and organic electronics.
Properties
CAS No. |
94517-61-0 |
|---|---|
Molecular Formula |
C29H30O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione |
InChI |
InChI=1S/C29H30O5/c1-3-5-7-8-19-11-14-22-24(26(19)30)28(32)23-16-15-21(27(31)25(23)29(22)33)18-9-12-20(13-10-18)34-17-6-4-2/h9-16,30-31H,3-8,17H2,1-2H3 |
InChI Key |
NGWGFUOLIXFXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)C4=CC=C(C=C4)OCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
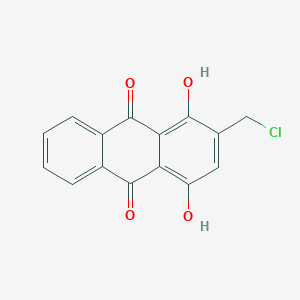
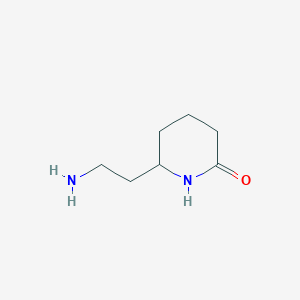
![5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B13147549.png)
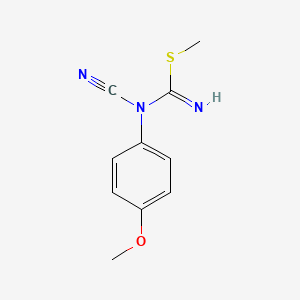
![1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13147565.png)
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)
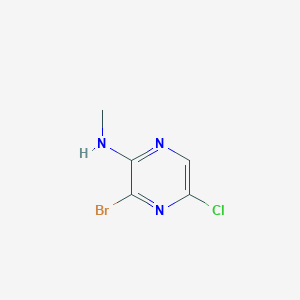
![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)
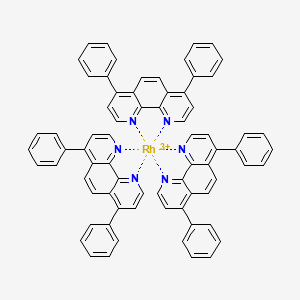

![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)
